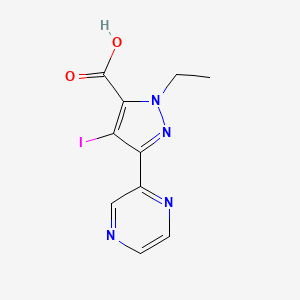

1-ethyl-4-iodo-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-4-iodo-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN4O2/c1-2-15-9(10(16)17)7(11)8(14-15)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGSKQJQNIJVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=NC=CN=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-4-iodo-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. Its molecular formula is C10H9IN4O2, with a molecular weight of 344.11 g/mol. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

The compound's structure includes a pyrazole ring, which is a common scaffold in many bioactive molecules. Its unique substituents, including an iodine atom and a carboxylic acid group, contribute to its biological activity. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H9IN4O2 |

| Molecular Weight | 344.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2098136-64-0 |

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in pharmacology.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate activity against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of specific substituents can enhance this activity, making compounds like this compound promising candidates for further development.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A study reported that certain pyrazole compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their utility in treating inflammatory conditions . The modification of the pyrazole nucleus has been linked to enhanced anti-inflammatory activity.

Anticancer Potential

The potential anticancer properties of pyrazole derivatives have been investigated, with some compounds showing cytotoxic effects on cancer cell lines. For example, related compounds have demonstrated the ability to induce apoptosis in cancer cells, making them candidates for further exploration in cancer therapy .

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

- Study on Anti-inflammatory Activity : A series of modified pyrazoles were synthesized and tested for their ability to inhibit inflammatory markers in vitro. Compounds showed up to 85% inhibition of TNF-alpha at specific concentrations, indicating strong anti-inflammatory potential .

- Antimicrobial Testing : A recent study evaluated the antimicrobial activity of various substituted pyrazoles against standard bacterial strains. The results indicated that certain compounds exhibited significant inhibition zones, reinforcing the notion that structural modifications can lead to enhanced antimicrobial properties .

- Cytotoxicity Against Cancer Cells : Research demonstrated that specific pyrazole derivatives could effectively reduce cell viability in various cancer cell lines through mechanisms involving apoptosis .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent due to its structure that includes a pyrazole ring—a common scaffold in bioactive molecules. The presence of an iodine atom and a carboxylic acid group enhances its biological activity, making it a candidate for further pharmacological studies.

Case Study: Anti-inflammatory Activity

A series of modified pyrazoles, including this compound, were synthesized and tested for their ability to inhibit inflammatory markers. Results indicated up to 85% inhibition of TNF-alpha at specific concentrations, showcasing strong anti-inflammatory potential.

Antimicrobial Testing

Research has demonstrated that certain pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various substituted pyrazoles against standard bacterial strains. The findings revealed that modifications in the structure could enhance antimicrobial efficacy, with some compounds showing substantial inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.

Cancer Research

The cytotoxic effects of pyrazole derivatives on cancer cells have been a focal point of research. Studies have shown that specific derivatives can effectively reduce cell viability in various cancer cell lines through mechanisms involving apoptosis. This highlights the potential of compounds like 1-ethyl-4-iodo-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid as leads in anticancer drug development .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing several biochemical pathways related to inflammation, infection, and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

a. Halogen Substituents (Iodo vs. Bromo/Chloro):

- 4-Iodo vs. 4-Bromo Analogs : The iodine atom in the target compound contrasts with bromo-substituted analogs (e.g., 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid from ). Iodine’s larger size and higher electronegativity may enhance halogen bonding in protein-ligand interactions but could introduce steric hindrance compared to smaller halogens .

b. Alkyl Substituents (Ethyl vs. Methyl):

- The ethyl group at position 1 in the target compound increases steric bulk compared to methyl-substituted analogs (e.g., 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, ). This may reduce metabolic clearance but could also limit membrane permeability .

c. Heterocyclic Moieties (Pyrazine vs. Pyridine/Thiophene):

- This could improve solubility and target affinity .

Physicochemical and Pharmacokinetic Properties

- The iodine and pyrazine groups may offset LE by improving binding energy .

- Solubility: The pyrazine ring likely enhances aqueous solubility compared to phenyl or thiophene analogs (e.g., 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, ), which rely on phenolic -OH groups for solubility .

Table 1: Structural and Functional Comparison

Preparation Methods

Representative Iodination Procedure

- Starting with ethyl 1H-pyrazole-3-carboxylate or its N-alkylated analog.

- Reacting with iodine and ceric ammonium nitrate in acetonitrile at room temperature (~20°C) for 12-24 hours.

- Workup includes addition of aqueous sodium bisulfite solution to quench excess iodine, filtration, washing, drying, and purification by column chromatography.

Yields vary between 39% and 69% depending on scale and exact conditions.

| Entry | Reagents | Solvent | Temp | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Iodine + Ceric Ammonium Nitrate | Acetonitrile | 20°C | 16 h | 69.3 | Larger scale, purified by column chromatography |

| 2 | Iodine + Ceric Ammonium Nitrate | Acetonitrile | 20°C | 20 h + 8 h (additional iodine) | 52 | Stepwise iodine addition |

| 3 | N-iodosuccinimide | N,N-dimethylformamide | 20-60°C | 1.5 h | Not specified | Alternative iodinating agent |

This method is selective for the 4-position due to electronic and steric factors.

Conversion of Ester to Carboxylic Acid

If the iodination is performed on the ester derivative (ethyl ester), hydrolysis to the free acid is achieved by standard saponification methods:

- Treatment with aqueous base (e.g., NaOH or KOH) in an alcoholic or aqueous solvent.

- Acidification to precipitate the free acid.

- Isolation by filtration or extraction.

This step is straightforward and commonly used in pyrazole carboxylic acid synthesis.

Summary Table of Preparation Steps for this compound

| Step | Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of 1-ethyl-pyrazole-5-carboxylic acid ester | Alkylation of pyrazole-3-carboxylic esters with ethyl halides or cyclization of diketocarboxylic esters with N-ethylhydrazine | Moderate to good yields; possible isomer mixtures |

| 2 | Introduction of pyrazin-2-yl group at 3-position | Pd-catalyzed cross-coupling (Suzuki/Stille) with pyrazin-2-yl boronic acid or stannane | Requires optimization for regioselectivity |

| 3 | Iodination at 4-position | Iodine + ceric ammonium nitrate in acetonitrile at 20°C, 12-24 h | 39-69% yield reported |

| 4 | Hydrolysis of ester to acid | Aqueous base hydrolysis followed by acidification | High yield, standard procedure |

Research Findings and Notes

- The iodination method using ceric ammonium nitrate and iodine in acetonitrile is well-documented and provides good selectivity for the 4-position of pyrazole rings.

- Alkylation methods for preparing 1-alkyl-pyrazole-5-carboxylic esters are established in patent literature, with attention needed to avoid isomeric mixtures.

- The pyrazin-2-yl substitution step is less explicitly described in the available data but is likely achieved via cross-coupling chemistry, a common approach for heteroaryl substitutions.

- Environmental and safety considerations favor using low-toxicity reagents and avoiding hazardous byproducts, as highlighted in related pyrazole derivative syntheses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-4-iodo-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a brominated pyrazole precursor (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) can undergo Suzuki-Miyaura coupling with pyrazin-2-ylboronic acid in degassed DMF/water with K₃PO₄ and Pd(PPh₃)₄. Post-reaction purification via column chromatography yields the iodinated derivative after halogen exchange . Alternative routes include nucleophilic substitution with iodides under basic conditions (e.g., K₂CO₃ in refluxing acetone) .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole/pyrazine ring vibrations.

- NMR : ¹H NMR (DMSO-d₆) should show signals for ethyl groups (δ ~1.2–1.4 ppm, triplet; δ ~4.1–4.3 ppm, quartet), pyrazine protons (δ ~8.5–9.5 ppm), and pyrazole protons (δ ~6.5–7.5 ppm). ¹³C NMR should confirm the carboxylic acid carbon (~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern for iodine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- P1 Optimization : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to modulate steric effects and binding affinity. Evidence from analogous pyrazole-based factor Xa inhibitors shows that P1 modifications (e.g., aminobenzisoxazole) improve selectivity .

- P4 Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazine ring to enhance metabolic stability. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins .

- Derivatization : Convert the carboxylic acid to amides or esters via coupling agents (e.g., EDC/HOBt) to explore prodrug potential .

Q. How can researchers resolve contradictions in reaction yields during iodination or coupling steps?

- Methodological Answer :

- Variable Catalysts : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to address low coupling efficiency. Pd(PPh₃)₄ in DMF/water at 80°C typically provides >70% yield .

- Halogen Exchange : If direct iodination fails, use CuI/KI in DMSO at 120°C for halogen exchange from bromo precursors .

- Controlled Atmosphere : Degas solvents to prevent palladium oxidation, which can reduce catalytic activity .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability and aggregation tendencies .

Q. What strategies enable functionalization of the pyrazole core for heterocyclic fused systems?

- Methodological Answer :

- Cyclocondensation : React the carboxylic acid with hydrazine hydrate in acetic acid/ethanol to form pyrazolo[3,4-c]pyrazoles. Varying reaction temperature (reflux vs. room temperature) controls regioselectivity .

- Heterocycle Fusion : Use 5-azido precursors with alkynes (Click chemistry) to synthesize triazole-fused derivatives under Cu(I) catalysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of pyrazole derivatives?

- Methodological Answer :

- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using positive controls (e.g., razaxaban for factor Xa) and consistent buffer conditions (pH 7.4, 25°C) .

- Metabolic Interference : Pre-treat compounds with liver microsomes to identify metabolites that may confound activity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.